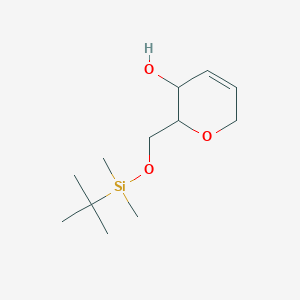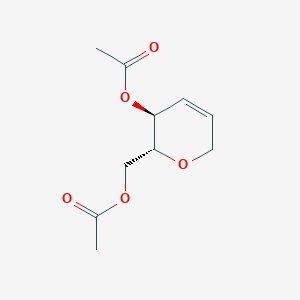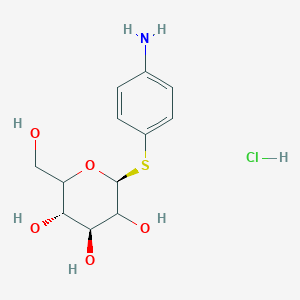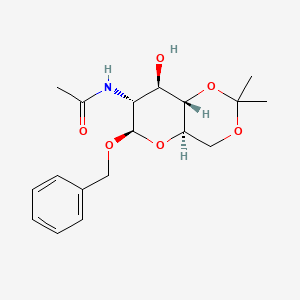
Fenretinide Glucuronide Monosodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenretinide Glucuronide Monosodium Salt is a metabolite of Fenretinide, a synthetic retinoid derivative related to vitamin A. This compound has shown potential in the treatment of various conditions, including cancer, cystic fibrosis, rheumatoid arthritis, acne, and psoriasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fenretinide Glucuronide Monosodium Salt typically involves the glucuronidation of Fenretinide. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale glucuronidation reactions, often using optimized conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fenretinide Glucuronide Monosodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or alkoxides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Fenretinide Glucuronide Monosodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating cancer, cystic fibrosis, rheumatoid arthritis, acne, and psoriasis.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents .
Mecanismo De Acción
Fenretinide Glucuronide Monosodium Salt exerts its effects through multiple mechanisms. It inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound acts through both retinoid-receptor-dependent and retinoid-receptor-independent pathways. It selectively accumulates in tissues such as the breast and inhibits carcinogenesis by inducing apoptosis rather than differentiation .
Comparación Con Compuestos Similares
Similar Compounds
All-trans Retinoic Acid: A natural derivative of vitamin A with similar biological activities.
4-Hydroxyphenyl Retinamide: Another synthetic retinoid with comparable properties
Uniqueness
Fenretinide Glucuronide Monosodium Salt is unique due to its glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient delivery and activity in biological systems compared to its parent compound, Fenretinide .
Propiedades
Número CAS |
76177-99-6 |
|---|---|
Fórmula molecular |
C₃₂H₄₀NNaO₈ |
Peso molecular |
589.65 |
Sinónimos |
N-[4-(β-D-Glucopyranuronosyloxy)phenyl]retinamide Monosodium Salt; β-D-Glucopyranosiduronic Acid Retinamide Deriv. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)



![tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1141811.png)
![N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B1141813.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)

